molecular formula C20H16ClNO3S B2401163 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1448123-00-9

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2401163
CAS No.: 1448123-00-9
M. Wt: 385.86
InChI Key: HTHYPBDUMSUWAK-UHFFFAOYSA-N
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Description

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known in research contexts as 5F-JWH-398 or CL-2201, is a synthetic compound studied for its activity as a Cannabinoid Receptor Agonist (SCRA) . This molecule features a naphthalen-1-yl methanone core linked to a 3-((4-chlorophenyl)sulfonyl)azetidine group, with a molecular formula of C20H16ClNO3S and a molecular weight of 385.9 . It is part of the fourth generation of SCRAs developed for investigating the endocannabinoid system, which is involved in various physiological processes . Research into this and related SCRAs is critical for understanding their potent effects on cannabinoid receptors, with studies noting potential impacts on neurological and cardiovascular systems, including symptoms such as tachycardia, agitation, and anxiety . This compound is provided exclusively for forensic analysis, pharmacological research, and toxicological studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions and incorporate it into specialized detection and analytical methods .

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHYPBDUMSUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

    Naphthalene Attachment: The final step involves the coupling of the sulfonylated azetidine with a naphthalene derivative, possibly through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those similar to (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. These compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antidiabetic Potential
    • The compound has been explored for its potential in managing diabetes through inhibition of key enzymes such as α-amylase and α-glucosidase. This mechanism can help regulate blood glucose levels, making it a candidate for further development in diabetes treatment .
  • Neuropharmacological Effects
    • Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as antagonists at serotonin receptors (5-HT6). This suggests potential applications in treating mood disorders or cognitive impairments .

Synthesis and Characterization

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Nucleophilic Substitution: The introduction of the sulfonamide group onto the azetidine ring.
  • Coupling Reactions: Formation of the naphthalene moiety through coupling reactions that can be optimized for yield and purity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

  • A study demonstrated that derivatives with sulfonamide groups exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy .
  • Another research highlighted the potential neuroprotective effects of related compounds in animal models, indicating that these derivatives could be explored further for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine groups could play key roles in these interactions, affecting the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Naphthalen-1-yl Methanone Cores

Several compounds share the naphthalen-1-yl methanone scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Key Features Reference
(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone 4-Chlorophenyl, 2-hydroxy, 7-methoxy Crystallographic data shows dihedral angles of 87.5° between naphthalene and phenyl rings, influencing molecular packing .
Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone 4-Pentyloxy, dual naphthalene cores Acts as a CB1/CB2 dual agonist with limited CNS penetration due to bulky substituents .
(3-Methoxyphenyl)-naphthalen-1-ylmethanone 3-Methoxyphenyl Demonstrates how electron-donating groups (e.g., methoxy) alter electronic properties and solubility .

Key Observations :

  • The target compound’s sulfonylazetidine group introduces steric and electronic effects distinct from hydroxyl, methoxy, or alkyloxy substituents in analogues.
  • Bulky substituents (e.g., pentyloxy in ) reduce CNS penetration, suggesting the azetidine-sulfonyl group in the target compound may similarly limit brain access.
Pharmacological and Physicochemical Properties
  • Bioactivity :
    • The dual naphthalene compound in exhibits potent CB1/CB2 agonism (IC₅₀ < 50 nM) due to extended aromatic interactions.
    • Hydroxy and methoxy substituents in may engage in hydrogen bonding, affecting target binding.

Hypotheses for Target Compound :

  • The sulfonylazetidine moiety could enhance metabolic stability compared to ester- or ether-linked analogues.
  • Rigidity from the azetidine ring might improve selectivity for flat binding pockets (e.g., kinase ATP sites).

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone represents a class of azetidinone derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClN1O3SC_{15}H_{14}ClN_{1}O_{3}S, with a molecular weight of approximately 313.8 g/mol. The structure features an azetidinone ring, a naphthalenyl moiety, and a chlorophenylsulfonyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group is known to participate in enzyme inhibition, potentially affecting pathways involved in cell proliferation and survival.
  • Receptor Interaction : The naphthalenyl group may facilitate binding to specific receptors, influencing signaling pathways that regulate cellular functions.
  • Gene Expression Modulation : Evidence suggests that such compounds can modulate gene expression related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of azetidinone derivatives. For example:

  • Cell Proliferation Inhibition : Compounds similar to (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone have demonstrated significant inhibition of proliferation in various cancer cell lines, including breast and prostate cancer cells. Specifically, derivatives with similar structures have shown IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 cells .
CompoundCell LineIC50 (nM)
Compound AMCF-725
Compound BMDA-MB-23130
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanoneHT-29TBD

Antimicrobial Activity

Azetidinone derivatives have also been investigated for their antimicrobial properties. The presence of the sulfonyl group is particularly noteworthy as it enhances the compound's ability to disrupt bacterial cell walls.

Antiviral Activity

Some studies suggest that azetidinones may exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against viral infections by disrupting viral replication processes .

Case Studies

  • Breast Cancer Study : A study examined the effects of azetidinone derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo .
  • Antimicrobial Efficacy : Research demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive bacteria, showcasing their potential as new antimicrobial agents .
  • In Vivo Studies : In murine models, certain azetidinones showed significant reductions in tumor size and prolonged survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with naphthalene derivatives. For example, regioselective demethylation using aluminum trichloride (AlCl₃) under controlled reflux conditions can yield high-purity products . Optimization strategies include:

  • Solvent selection (e.g., DMF for condensation reactions) .
  • Catalysts like ZnCl₂ for Friedel-Crafts acylation .
  • Temperature control (reflux at ~120°C) to minimize side products .
    • Key Data : Yields >70% are achievable with stoichiometric control of sulfonylating agents and azetidine precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR provide critical data on aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm). For example, C-Cl coupling in the 4-chlorophenyl group appears at δ 118–121 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the naphthalene and azetidinyl groups (e.g., 121.7° for C15–C16–C17) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating sulfonyl and azetidinyl groups .

Q. What biological activities have been reported for this compound, and how do structural modifications influence efficacy?

  • Findings :

  • Antimicrobial Activity : The 4-chlorophenyl group enhances activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to increased lipophilicity .
  • Anticancer Potential : Sulfonyl groups may interact with cellular kinases, as seen in analogs inhibiting tumor growth in vitro (IC₅₀: ~10 µM) .
    • Structural Insights : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) reduces toxicity but maintains potency .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfonyl and azetidinyl groups during derivatization?

  • Mechanistic Analysis :

  • Steric Effects : The azetidinyl ring’s small size (4-membered) increases ring strain, favoring nucleophilic attacks at the sulfonyl group .
  • Electronic Effects : Electron-withdrawing sulfonyl groups activate adjacent positions for electrophilic substitution, enabling regioselective functionalization .
    • Case Study : Desulfonation reactions under basic conditions (e.g., NaOH/EtOH) yield azetidine derivatives, with reaction rates dependent on sulfonyl group electron density .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify unstable metabolites (e.g., hydroxylation at naphthalene C2) .
  • Pharmacokinetic Profiling : Adjust dosing regimens based on bioavailability differences (e.g., low oral bioavailability due to poor solubility) .
    • Data Reconciliation : In vitro cytotoxicity (IC₅₀: 10 µM) may not translate to in vivo efficacy due to rapid clearance, necessitating prodrug strategies .

Q. How can computational modeling predict binding interactions between this compound and target proteins?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes like cytochrome P450. The naphthalene moiety shows π-π stacking with aromatic residues (e.g., Phe231) .
  • MD Simulations : Reveal conformational flexibility of the azetidinyl group, affecting binding pocket occupancy .
    • Validation : Correlate computed binding energies (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for the 4-chlorophenyl group vary across studies?

  • Possible Causes :

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift δ values by 0.3–0.5 ppm .
  • Crystallographic Packing : Solid-state NMR vs. solution-state data may differ due to intermolecular interactions .
    • Resolution : Cross-reference with X-ray structures to confirm assignments (e.g., C-Cl bond length: 1.74 Å) .

Key Research Gaps

  • Synthetic Scalability : Industrial-scale production requires optimization of continuous flow reactors to reduce batch variability .
  • Toxicity Profiling : Limited data on long-term exposure effects; prioritize Ames tests and hepatotoxicity assays .

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